structural characterization of (aminomethyl)ferrocene
structural characterization of (aminomethyl)ferrocene
An In-depth Technical Guide to the Structural Characterization of (Aminomethyl)ferrocene
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of (Aminomethyl)ferrocene
(Aminomethyl)ferrocene is a foundational organometallic compound that merges the unique "sandwich" structure of ferrocene with a reactive primary amine functionality. This combination of a stable, redox-active ferrocenyl core and a nucleophilic aminomethyl side chain makes it a versatile building block in diverse scientific fields.[1][2] For researchers in drug development, it serves as a scaffold for novel bioorganometallic pharmaceuticals, leveraging the ferrocene moiety to modulate properties like lipophilicity, metabolic stability, and electrochemical behavior. In materials science, it is a precursor for advanced polymers and redox-active materials.[3] Given its pivotal role, a precise and comprehensive understanding of its three-dimensional structure and electronic properties is not merely academic—it is a prerequisite for rational design and application.
This guide provides an in-depth, multi-technique approach to the . It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into data acquisition and interpretation. We will explore how X-ray crystallography, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete and validated structural profile.
Integrated Characterization Workflow
The comprehensive structural elucidation of (aminomethyl)ferrocene relies on a synergistic workflow where each analytical technique provides unique and confirmatory data. X-ray crystallography offers the definitive solid-state structure, while NMR spectroscopy reveals the structure and dynamics in solution. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition.
Caption: Integrated workflow for the structural analysis of (aminomethyl)ferrocene.
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides unambiguous proof of structure by mapping electron density in a single crystal, yielding precise atomic coordinates. This allows for the accurate determination of bond lengths, bond angles, and the molecule's conformation in the solid state. For ferrocene derivatives, this technique is crucial for defining the orientation of the cyclopentadienyl (Cp) rings and the substituent geometry.[4]
Expertise & Causality
The primary challenge is growing diffraction-quality single crystals. (Aminomethyl)ferrocene, being a relatively small and polar molecule, may require slow evaporation from a carefully chosen solvent system (e.g., diethyl ether, hexane/ethyl acetate mixtures) at room temperature to prevent rapid precipitation and promote ordered crystal growth.[4] The choice of a low-temperature data collection (e.g., 90-100 K) is deliberate; it minimizes thermal vibrations of the atoms, resulting in a higher resolution structure with greater precision in bond lengths and angles.[4][5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve purified (aminomethyl)ferrocene in a minimal amount of a suitable solvent (e.g., diethyl ether). Allow the solvent to evaporate slowly and undisturbed in a vial covered with perforated film over several days at room temperature.
-
Crystal Mounting: Identify a well-formed, defect-free single crystal under a microscope. Mount it on a cryo-loop using paratone or a similar cryoprotectant oil.
-
Data Collection: Mount the crystal on a diffractometer equipped with a cryo-system (e.g., 90 K). A molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα) X-ray source is typically used.[4]
-
Data Collection Strategy: Perform a series of scans (e.g., ω and φ scans) to collect a complete sphere of diffraction data.
-
Structure Solution & Refinement: Process the diffraction data using software like SHELXT to solve the structure (determining the initial atomic positions) and SHELXL to refine it.[4] This iterative process minimizes the difference between observed and calculated structure factors.
Data Interpretation & Expected Results
The analysis will reveal the classic "sandwich" structure of the ferrocene core. A key parameter is the relative orientation of the two Cp rings. While unsubstituted ferrocene has a low barrier to ring rotation, leading to staggered or eclipsed conformations depending on the crystalline phase and temperature, substituents introduce steric and electronic preferences.[3][6][7] For substituted (aminomethyl)ferrocenes, the conformation is often nearly eclipsed.[3]
Table 1: Representative Crystallographic Data for an (Aminomethyl)ferrocene Derivative (Data synthesized from related structures found in literature)[3]
| Parameter | Typical Value | Significance |
| Fe–Cp (centroid) distance | ~1.65 Å | Measures the distance from the iron center to the plane of the Cp rings. |
| C–C (in Cp ring) | ~1.40 - 1.43 Å | Aromatic-like bond lengths within the cyclopentadienyl rings. |
| C(Cp)–C(methylene) | ~1.50 Å | Standard single bond between the ring and the side chain. |
| C(methylene)–N | ~1.46 Å | Typical carbon-nitrogen single bond length.[3] |
| Cp-Fe-Cp' Angle | ~180° | Confirms the parallel arrangement of the two Cp rings. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For (aminomethyl)ferrocene, ¹H and ¹³C NMR provide definitive information on the connectivity and electronic environment of the hydrogen and carbon atoms.
Expertise & Causality
The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is commonly used due to its excellent dissolving power for ferrocene derivatives and its relatively clean spectral window.[3] Tetramethylsilane (TMS) is the standard internal reference (0 ppm). The ¹H NMR spectrum of ferrocene derivatives is highly characteristic. The unsubstituted Cp ring shows a sharp singlet, while the substituted ring displays a more complex pattern due to the loss of symmetry. The integration of these signals confirms the proton count in each environment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of (aminomethyl)ferrocene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Record the spectrum on a spectrometer (e.g., 300-600 MHz).[3] A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Record the spectrum on the same instrument. ¹³C NMR requires a significantly larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (TMS).
Data Interpretation & Expected Results
The spectra provide a fingerprint of the molecule's solution-state structure.
Caption: Key structural regions of (aminomethyl)ferrocene for NMR assignment.
Table 2: Typical ¹H NMR Spectral Data for (Aminomethyl)ferrocene in CDCl₃ (Data synthesized from literature values for related structures)[3][8]
| Position Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| D | ~1.5 - 2.0 | broad singlet | 2H | -NH₂ |
| C | ~3.5 - 3.6 | singlet | 2H | -CH₂ -NH₂ |
| B | ~4.1 - 4.2 | multiplet | 4H | Substituted Cp ring |
| A | ~4.15 | singlet | 5H | Unsubstituted Cp' ring |
Table 3: Typical ¹³C NMR Spectral Data for (Aminomethyl)ferrocene in CDCl₃ (Data synthesized from literature values for related structures)[3]
| Chemical Shift (δ, ppm) | Assignment |
| ~45.0 | C H₂-NH₂ (Methylene carbon) |
| ~68.0 | Substituted carbons on the Cp ring |
| ~68.5 | Unsubstituted C p' ring carbons |
| ~85.0 | ipso-Carbon (ring carbon attached to the side chain) |
Specialized NMR techniques like ⁵⁷Fe NMR can also be employed, though they are less common due to the low sensitivity and natural abundance of the ⁵⁷Fe nucleus.[9][10] These studies can provide direct insight into the electronic environment of the iron center.[10]
Infrared (IR) Spectroscopy: Functional Group Verification
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For (aminomethyl)ferrocene, IR is used to verify the N-H bonds of the amine, the C-H bonds of the alkyl and Cp groups, and the vibrations of the ferrocenyl skeleton.
Expertise & Causality
The sample can be prepared as a KBr pellet or analyzed as a thin film or in solution. The key is to obtain a spectrum free from water interference, as the broad O-H signal can obscure the N-H stretching region. The fingerprint region (below 1500 cm⁻¹) contains complex vibrations characteristic of the entire molecule, including the ferrocene "sandwich" modes, making it a unique identifier.[11]
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
-
Background Collection: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Interpretation & Expected Results
The spectrum will show characteristic absorption bands confirming the structure.
Table 4: Key IR Absorption Bands for (Aminomethyl)ferrocene (Data synthesized from general knowledge and related literature)[12][13][14]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H stretch | Primary Amine (-NH₂) |
| 3085 - 3110 | C-H stretch | Cyclopentadienyl Ring |
| 2850 - 2960 | C-H stretch | Methylene Group (-CH₂) |
| ~1410 | C=C stretch | Cyclopentadienyl Ring |
| ~1100 | Asymmetric Ring Breathing | Ferrocene Core |
| ~1050 | C-N stretch | Aliphatic Amine |
| ~820 | C-H out-of-plane bend | Ferrocene Core |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental formula. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to predict a unique molecular formula.
Expertise & Causality
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like (aminomethyl)ferrocene.[15] The molecule is typically protonated in the source to form the [M+H]⁺ ion. The resulting mass-to-charge ratio (m/z) is measured by the mass analyzer. The observation of the correct molecular ion peak, along with its characteristic isotope pattern (due to the natural abundance of ⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe), provides strong evidence for the compound's identity.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which the protonated analyte ions [M+H]⁺ are released.
-
Mass Analysis: Analyze the ions in a mass analyzer (e.g., Time-of-Flight, Orbitrap, or Quadrupole).
-
Data Acquisition: Acquire the mass spectrum, ensuring the mass calibration is accurate.
Data Interpretation & Expected Results
The primary piece of information is the molecular ion peak. For (aminomethyl)ferrocene (C₁₁H₁₃FeN), the monoisotopic mass is 215.0397 Da.[16]
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 216.0474
-
Key Fragments: A common fragmentation pathway for ferrocene derivatives is the loss of a cyclopentadienyl ring (C₅H₅, 65 Da) or the entire substituent-bearing ring.[15] The molecular ion [M]⁺ at m/z 215.0397 may also be observed.[17]
HRMS analysis should yield a measured mass that is within a few parts per million (ppm) of the calculated mass, confirming the elemental formula C₁₁H₁₃FeN.
Conclusion
The is a multi-faceted process that requires the integration of several complementary analytical techniques. X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy elucidates the molecule's connectivity and behavior in solution, IR spectroscopy confirms the presence of essential functional groups, and mass spectrometry validates the molecular weight and elemental composition. By following the validated protocols and expert-driven interpretation outlined in this guide, researchers, scientists, and drug development professionals can achieve a comprehensive and unambiguous structural assignment, paving the way for the confident application of this versatile organometallic building block.
References
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Gispert, Y., et al. (2013). (PDF) Aminomethyl-Substituted Ferrocenes and Derivatives: Straightforward Synthetic Routes, Structural Characterization, and Electrochemical Analysis. ResearchGate. [Link]
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Mohammadi, N., et al. (2014). (PDF) IR spectroscopy of ferrocene and deuterated ferrocene: experiment and theory. ResearchGate. [Link]
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